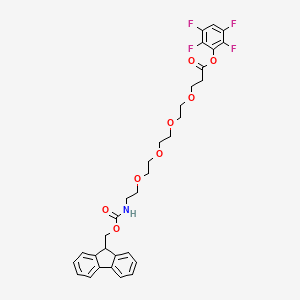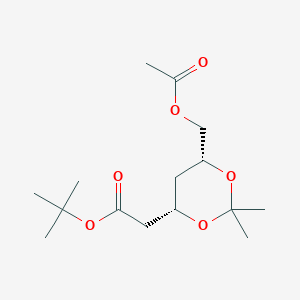
tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is a chemical compound with a complex structure that includes a tert-butyl group, an acetoxymethyl group, and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.
Introduction of the Acetoxymethyl Group: The acetoxymethyl group can be introduced through an esterification reaction using acetic anhydride and a suitable catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxane ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: A simpler ester with similar functional groups but lacking the dioxane ring.
2,2-Dimethyl-1,3-dioxane-4-acetic acid: A compound with a similar dioxane ring but different substituents.
Acetoxymethyl tert-butyl ether: A compound with similar functional groups but a different overall structure.
Uniqueness
tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of a dioxane ring, acetoxymethyl group, and tert-butyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H26O6 |
|---|---|
Peso molecular |
302.36 g/mol |
Nombre IUPAC |
tert-butyl 2-[(4S,6R)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m0/s1 |
Clave InChI |
NGABCYSYENPREI-NWDGAFQWSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1C[C@H](OC(O1)(C)C)CC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




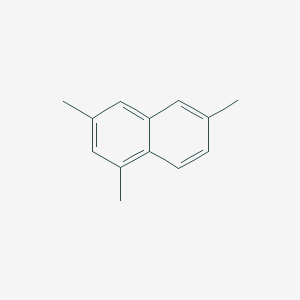
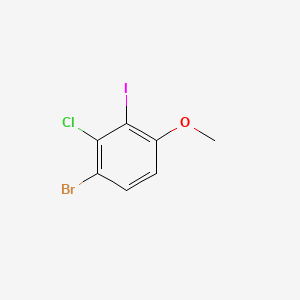




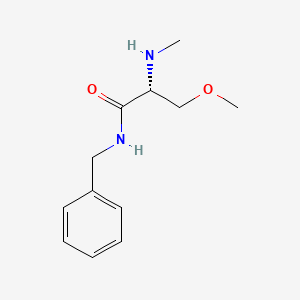


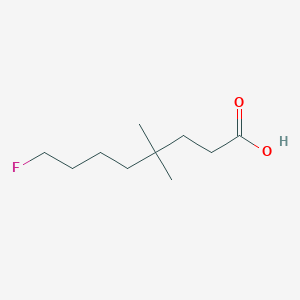
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
